molecular formula C21H20N4O4 B2605727 2-(1H-indol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1226443-35-1

2-(1H-indol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2605727
CAS No.: 1226443-35-1
M. Wt: 392.415
InChI Key: CIJDCCIMUWARBA-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that features an indole ring, an oxadiazole ring, and a methoxyphenoxy group

Properties

IUPAC Name

2-indol-1-yl-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-27-16-6-8-17(9-7-16)28-14-19-23-21(29-24-19)12-22-20(26)13-25-11-10-15-4-2-3-5-18(15)25/h2-11H,12-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJDCCIMUWARBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps. One common route starts with the preparation of the indole derivative, followed by the introduction of the oxadiazole ring and the methoxyphenoxy group. The final step involves the formation of the acetamide linkage.

    Indole Derivative Preparation: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Methoxyphenoxy Group Introduction: This step typically involves the reaction of a methoxyphenol derivative with an appropriate leaving group, such as a halide, under basic conditions.

    Acetamide Linkage Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules. The indole ring is often associated with various pharmacological activities, including anti-inflammatory and anticancer effects.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to 2-(1H-indol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can induce apoptosis in breast cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

The presence of the oxadiazole moiety has been linked to enhanced antimicrobial activity. This compound has been evaluated against a range of microbial strains, showing promising results.

Data Table: Antimicrobial Activity

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Neuropharmacology

The indole structure is also implicated in neuropharmacological applications. Compounds with similar structures have been studied for their effects on serotonin receptors, suggesting potential use in treating mood disorders.

Case Study: Serotonin Receptor Modulation

In vitro studies indicate that compounds based on the indole framework can act as selective serotonin reuptake inhibitors (SSRIs). This opens avenues for exploring 2-(1H-indol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide as a candidate for antidepressant development .

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also interact with biological molecules, contributing to the compound’s overall activity. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-indol-1-yl)-2-(4-methoxyphenoxy)-1-propanone
  • 1-([1-[2-hydroxy-3-(1H-indol-1-yl)propyl]tetrahydropyridin-4(2H)-yl]amino)-3-(4-methoxyphenoxy)propan-2-ol

Uniqueness

Compared to similar compounds, 2-(1H-indol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide stands out due to the presence of both the indole and oxadiazole rings, which can provide a unique combination of biological activities

Biological Activity

The compound 2-(1H-indol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from indole derivatives. The key steps include:

  • Formation of the oxadiazole ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Methylation and acylation : These reactions are crucial for introducing the methoxyphenoxy group and the acetamide functionality.

Anticancer Properties

Recent studies have highlighted the compound's anticancer properties , particularly its ability to inhibit cancer cell proliferation. For instance:

  • In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The IC50 values ranged from 0.34 μM to 0.86 μM, indicating potent activity against these cell lines .

Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through:

  • Cell Cycle Arrest : It was observed to cause G2/M phase arrest in treated cells.
  • Tubulin Polymerization Inhibition : The compound was found to inhibit tubulin polymerization, a mechanism similar to that of colchicine, which is known for its anticancer properties .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity:

  • It has shown effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) against MRSA was reported at 0.98 μg/mL .
  • Additionally, it exhibited antifungal activity against Candida albicans , with moderate MIC values indicating potential as an antifungal agent .

Case Studies

Several case studies have been documented regarding the biological activity of indole derivatives similar to our compound:

  • Indole-based Compounds : A study synthesized various indole derivatives and evaluated their antiproliferative effects. Compounds with similar structural features displayed significant cytotoxicity against multiple cancer cell lines .
  • Oxadiazole Derivatives : Research on oxadiazole-containing compounds has shown promising results in both anticancer and antimicrobial activities, supporting the hypothesis that such hybrids can enhance biological efficacy .

Data Summary

Biological ActivityCell LineIC50 Value (μM)Mechanism
AntiproliferativeHeLa0.52Apoptosis induction
AntiproliferativeMCF-70.34G2/M phase arrest
AntiproliferativeHT-290.86Tubulin inhibition
AntimicrobialMRSA0.98Bactericidal effect
AntifungalC. albicansModerateFungicidal effect

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-indol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. Key steps include:
  • Indole functionalization : Reacting indole derivatives with chloroacetyl chloride or bromoacetamide under basic conditions (e.g., pyridine or triethylamine) to form the acetamide backbone .
  • Oxadiazole formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives using dehydrating agents (e.g., POCl₃) or catalytic zeolites (Y-H) under reflux (150°C, 5 hours) .
  • Substituent coupling : Introducing the 4-methoxyphenoxy group via nucleophilic substitution or Mitsunobu reactions, often requiring anhydrous DMF and potassium carbonate as a base .

Q. How is structural characterization performed for this compound and its intermediates?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C-NMR : Assign peaks for indole NH (~δ 10-12 ppm), oxadiazole CH₂ (~δ 4-5 ppm), and methoxy groups (~δ 3.8 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N/O percentages .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antioxidant potential : DPPH radical scavenging and FRAP assays to quantify electron-donating capacity .
  • Enzyme inhibition : Fluorescence-based assays targeting Bcl-2/Mcl-1 or kinases, using staurosporine as a positive control .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • Methodological Answer :
  • SAR Studies :
  • Indole substitution : 5-Methoxy or 4-chloro groups enhance antiproliferative activity by improving hydrophobic interactions with protein targets .
  • Oxadiazole modifications : Replacing the 4-methoxyphenoxy group with nitro or pyridyl moieties alters solubility and binding affinity .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical H-bond donors (indole NH) and π-π stacking regions (oxadiazole ring) .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Methodological Answer :
  • Apoptosis induction : Western blotting to measure Bcl-2/Bax ratio changes in treated cells .
  • Reactive oxygen species (ROS) modulation : Flow cytometry with DCFH-DA staining to quantify intracellular ROS levels .
  • Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., Mcl-1) to assess resistance .

Q. How can contradictory activity data across studies be resolved?

  • Methodological Answer :
  • Assay standardization : Compare protocols for cell viability (MTT vs. resazurin) or antioxidant (DPPH vs. ABTS) methods .
  • Solubility adjustments : Use co-solvents (e.g., DMSO:PBS ratios) to ensure consistent compound dissolution .
  • Batch reproducibility : Re-synthesize compounds with strict QC (TLC/HPLC) to rule out impurity effects .

Q. What strategies optimize yield and purity during scale-up synthesis?

  • Methodological Answer :
  • Catalyst optimization : Replace pyridine with recyclable zeolites (Y-H) to reduce toxicity and improve yields .
  • Workflow streamlining : One-pot reactions for indole-acetamide coupling and oxadiazole cyclization, monitored by in-situ FTIR .
  • Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization (ethanol/water) for >99% purity .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental outcomes?

  • Methodological Answer :
  • Degradation studies :
  • Acidic/basic conditions : Incubate in HCl/NaOH (0.1-1M) and monitor via HPLC at 254 nm .
  • Thermal stability : TGA/DSC analysis to identify decomposition points (>200°C typical for oxadiazoles) .
  • Storage recommendations : Lyophilized powder at -20°C in amber vials to prevent photodegradation .

Q. What advanced techniques validate the oxadiazole ring’s electronic configuration?

  • Methodological Answer :
  • X-ray crystallography : Resolve bond lengths (C=N: ~1.28 Å) and dihedral angles to confirm planarity .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) for HOMO-LUMO gaps and electrostatic potential maps .

Q. How is metabolically stable isotope labeling achieved for pharmacokinetic studies?

  • Methodological Answer :
  • Isotope incorporation : Synthesize deuterated analogs (e.g., CD₃O- for methoxy groups) via H/D exchange .
  • LC-MS/MS quantification : Use MRM transitions (e.g., m/z 394→238 for the parent ion) to track bioavailability in plasma .

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